Tris(2-pyridylmethyl)amine

概览

描述

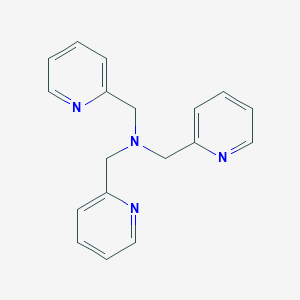

Tris(2-pyridylmethyl)amine (TPMA or TPA) is an organic compound with the formula (C5H4NCH2)3N. It is a tertiary amine with three picolyl substituents . It is often used as a tripodal ligand to simulate the coordination environment within some proteins and as a copper ligand in Atom Transfer Radical Polymerization (ATRP) .

Synthesis Analysis

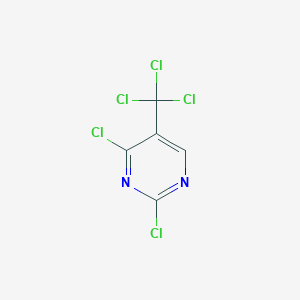

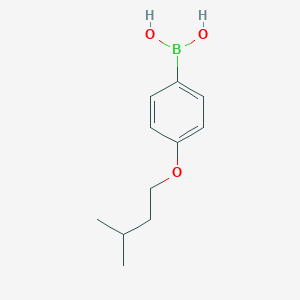

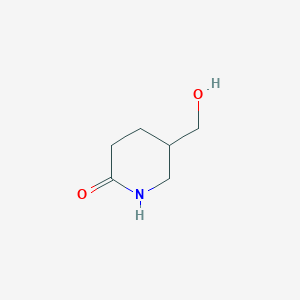

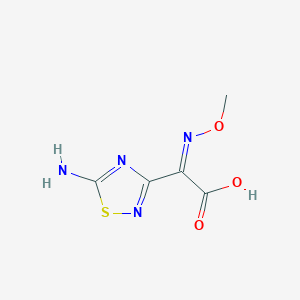

The synthesis of TPMA involves the alkylation of 2-picolylamine by picolyl chloride . There are also methods for synthesizing p-substituted TPMA ligands to form Cu complexes with high activity in ATRP . Another experiment highlights the synthesis, characterization, and use of TPMA to make complexes with different metal salts .Molecular Structure Analysis

The crystal structure of TPMA was determined using x-ray diffraction data collected at room temperature. This structure showed that TPMA contains an unusual hydrogen bonding interaction between the amine group and one of the pyridine groups .Chemical Reactions Analysis

TPMA is used to make complexes with different metal salts. It incorporates laboratory practices such as literature searches, multistep synthesis, reaction mechanisms, NMR spectroscopy, and X-ray crystallography . It is also used to form Cu complexes with the highest activity to date in ATRP .Physical And Chemical Properties Analysis

TPMA is a white solid that is soluble in polar organic solvents . It has a melting point of 84.5–86.5°C and is commercially available as a colorless solid .科研应用

Supramolecular Chemistry Applications

- TPMA is emerging as a significant ligand in supramolecular chemistry due to its ability to form stable and catalytically active complexes with a variety of metals. It has been employed in:

- Anion sensing

- Biochemical sensing

- Molecular switches

- Chiral probes

- Synthesis of supramolecular cages (Bravin et al., 2021).

Bioinorganic Chemistry

- Aryl-appended TPMA ligands are used in coordination and synthetic bioinorganic chemistry. They are involved in:

- Synthesizing metal complexes that mimic enzyme activities, such as arene hydroxylation and reactions relevant to certain enzymes like urease and glyoxalase I (Berreau, 2007).

Chemistry of Oxorhenium(V) Complexes

- TPMA coordinates to oxorhenium(V) to form a variety of complexes. This demonstrates its role in the study of metal-ligand interactions (Sugimoto & Sasaki, 1997).

Complex Catalysis Research

- Novel TPMA derivatives have been synthesized for research in complex catalysis, showing TPMA's role in advancing the understanding of catalytic processes (Sun Li-cheng, 2004).

Educational Applications

- TPMA is used in undergraduate education to teach integrated laboratory practices, including multistep synthesis and X-ray crystallography (Bazley et al., 2018).

Luminescence Studies

- Chiral TPMA ligands have been synthesized and used to study their complexation behaviors and luminescence properties with lanthanide cations, contributing to the field of luminescent material research (Yamada et al., 2003).

Structural and Electrochemical Studies

- TPMA derivatives with amide moieties have been synthesized for studying structures, proton-coupled electron transfer, and their applications in electrochemistry (Kojima et al., 2004).

Zinc Sensing

- TPMA-based fluorescent ligands have been developed for zinc sensing, showing TPMA's utility in the development of selective sensors (Mikata et al., 2014).

Biological Mobile Zinc Interception

- TPMA has been characterized as a membrane-permeable zinc chelator, useful for intercepting biological mobile zinc, contributing to the understanding of zinc's biological roles (Huang et al., 2013).

Safety And Hazards

未来方向

TPMA has been used in various applications such as anion sensors, biochemical sensors, molecular switches, chiral probes, and building blocks in the synthesis of supramolecular cages . Recent research has also shown that TPMA impurities can act as photosensitive co-catalysts in a light region where neither pure TPMA nor [(TPMA)CuBr]+ absorbs light .

性质

IUPAC Name |

1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18/h1-12H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUWFGWZSVLROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327519 | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2-pyridylmethyl)amine | |

CAS RN |

16858-01-8 | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIS(2-PYRIDYLMETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CE3X87Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

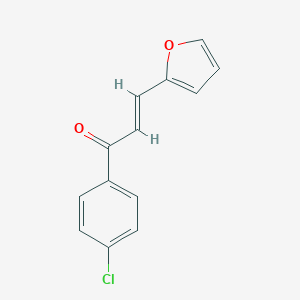

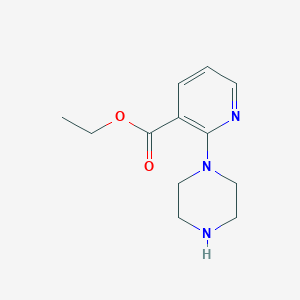

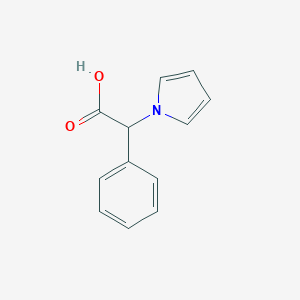

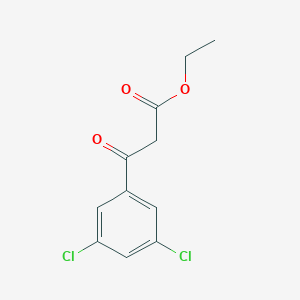

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)

![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)